N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a chemical compound characterized by a unique combination of benzyl, acetamide, and cyclopentapyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Cyclopentapyrimidine Core: This step involves the construction of the cyclopentapyrimidine skeleton, often starting from readily available starting materials like amino acids or other heterocyclic precursors.
Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction, wherein a thiol derivative reacts with a suitable electrophilic center on the cyclopentapyrimidine core.
Acetamide Substitution: The acetamide moiety is introduced via acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Benzyl Group Addition: Finally, the benzyl group is attached through a nucleophilic substitution or coupling reaction using benzyl halides in the presence of a base.
Industrial Production Methods
For industrial-scale production, optimized routes are developed to ensure high yield and purity. This often involves the use of flow chemistry techniques and catalytic processes to streamline the synthesis. Specific catalysts and reaction conditions are tailored to maximize the efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo a variety of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be replaced with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkoxides, amines, thiolates
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Secondary alcohols
Substitution products: Derivatives with various functional groups
Scientific Research Applications
N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has diverse applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: Research explores its potential as a biochemical tool for studying enzyme activities and metabolic pathways.
Medicine: Preliminary studies suggest it may have pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The compound's mechanism of action varies depending on its application:
Biochemical Interactions: It can interact with enzymes and proteins, potentially inhibiting or modifying their activities. The sulfanyl and acetamide groups are key for these interactions.
Pharmacological Effects: In medical research, it may target specific molecular pathways involved in inflammation and cancer cell proliferation, though detailed mechanisms remain under investigation.
Comparison with Similar Compounds
N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can be compared to other compounds with similar structures:
Similar Compounds: N-benzylacetamide, 2-oxo-1H,2H-cyclopenta[d]pyrimidine derivatives, benzylthioacetamide
Uniqueness: Its unique combination of functional groups and heterocyclic structure distinguishes it, offering distinct reactivity and biological activity profiles.
This compound's intriguing structure and versatility make it a valuable subject of ongoing scientific research and industrial application. The detailed understanding of its preparation, reactivity, and applications highlights its potential and underscores the need for further exploration.
Properties
IUPAC Name |
N-benzyl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-14(17-9-11-5-2-1-3-6-11)10-22-15-12-7-4-8-13(12)18-16(21)19-15/h1-3,5-6H,4,7-10H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRUBLBNBNWNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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